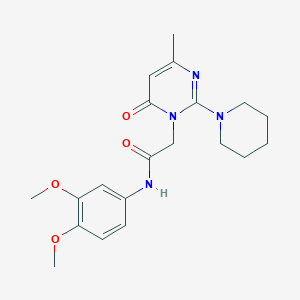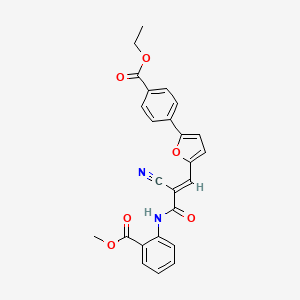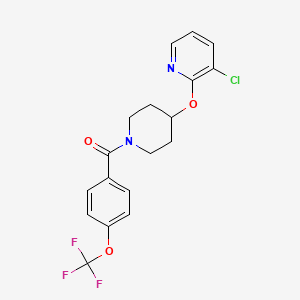
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups, including a chloropyridinyl group, a piperidinyl group, and a phenyl group with a trifluoromethoxy substituent. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (carbonyl) center. The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups, as well as the basicity of the piperidine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic piperidine nitrogen could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study detailed the synthesis of a structurally related compound, exploring its thermal, optical, etching, and structural properties alongside theoretical calculations. This research highlights the importance of such compounds in understanding their physical and chemical behaviors (C. S. Karthik et al., 2021).
- Another research effort focused on the crystal structure of an adduct related to the compound of interest, shedding light on molecular interactions and stabilization mechanisms within such complex structures (B. Revathi et al., 2015).
- A side product in the synthesis of a new class of anti-tuberculosis drug candidates was characterized, demonstrating the relevance of closely related compounds in drug development processes (Tamira Eckhardt et al., 2020).
Biomedical Applications
- Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlighted their potential antimicrobial activities, suggesting the utility of such compounds in developing new antibacterial and antifungal agents (L. Mallesha & K. Mohana, 2014).
- Another study demonstrated the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, indicating the potential of structurally similar compounds in treating tuberculosis (S. S. Bisht et al., 2010).
Molecular and Spectroscopic Analysis
- A comprehensive study combined experimental and theoretical approaches to understand the molecular structure, spectroscopic features, quantum chemical aspects, and antimicrobial activity of a related compound. This work emphasizes the multifaceted applications of such chemicals in both theoretical and practical fields (C. Sivakumar et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZUDWPGRKIRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


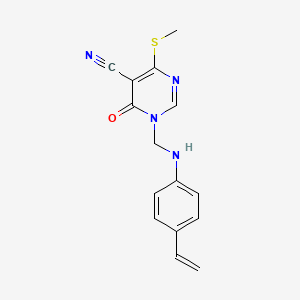
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)
![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)
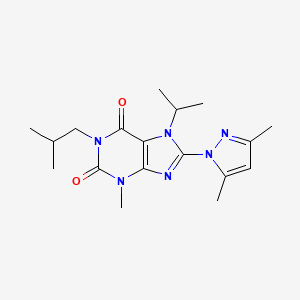
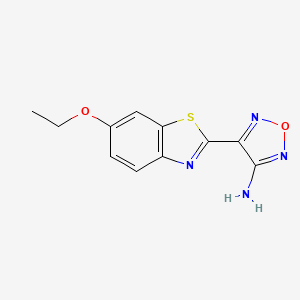


![2-Methyl-4-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2711425.png)
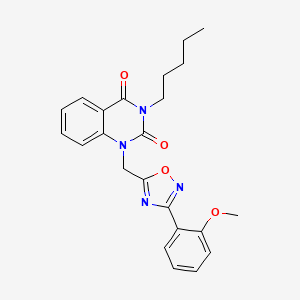
![7-chloro-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2711428.png)
